CL097 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL097 (hydrochloride) is a highly water-soluble derivative of the imidazoquinoline compound R848 (Resiquimod). It is known for its ability to induce Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) responses in human and murine immune cells . These receptors play a crucial role in the antiviral immune response.
Preparation Methods
CL097 (hydrochloride) is synthesized by resuspending the compound with sterile endotoxin-free water. The preparation involves adding 500 µl of water to a 500 µg vial or 5 ml of water to a 5 mg vial, followed by vortexing until completely resuspended . The compound is then aliquoted and stored at -20°C to maintain stability.
Chemical Reactions Analysis
CL097 (hydrochloride) undergoes various chemical reactions, including activation of NADPH oxidase, leading to increased production of reactive oxygen species (ROS) upon stimulation with formyl-methionyl-leucyl-phenylalanine (fMLF) . It also induces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor (IRF) pathways . Common reagents used in these reactions include fMLF and other TLR7/8 agonists.
Scientific Research Applications
CL097 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a TLR7/8 agonist in various chemical assays.
Medicine: Explored as a therapeutic agent in cancer therapy due to its ability to activate immune cells.
Industry: Utilized in the development of TLR research tools, including antibodies and inhibitors.
Mechanism of Action
CL097 (hydrochloride) acts as a preferential TLR7 agonist, inducing strong activation of plasmacytoid dendritic cells (pDCs). It activates immune cells via the TLR7/TLR8 MyD88-dependent signaling pathway, leading to the activation of NF-κB and IRF transcription factors . This results in the production of pro-inflammatory cytokines and type I interferons .
Comparison with Similar Compounds
CL097 (hydrochloride) is compared with other TLR7/8 agonists such as CL075, Gardiquimod™, Imiquimod, and CL264. It is a more potent TLR7 agonist than these compounds but less potent as a TLR8 agonist compared to CL075 and TL8-506 . Other similar compounds include R848 (Resiquimod), which also activates TLR7 and TLR8 responses .
Properties
Molecular Formula |
C13H15ClN4O |
---|---|
Molecular Weight |
278.74 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H |
InChI Key |
KTOHDRYYPGXUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.